4-Bromo-2-fluoro-n-methyl-6-nitroaniline

Catalog No.
S14485125
CAS No.
M.F
C7H6BrFN2O2
M. Wt
249.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-n-methyl-6-nitroaniline

Product Name

4-Bromo-2-fluoro-n-methyl-6-nitroaniline

IUPAC Name

4-bromo-2-fluoro-N-methyl-6-nitroaniline

Molecular Formula

C7H6BrFN2O2

Molecular Weight

249.04 g/mol

InChI

InChI=1S/C7H6BrFN2O2/c1-10-7-5(9)2-4(8)3-6(7)11(12)13/h2-3,10H,1H3

InChI Key

UTPLGRBVCPWRBE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)Br)[N+](=O)[O-]

4-Bromo-2-fluoro-N-methyl-6-nitroaniline is an organic compound classified as an aromatic amine. Its structure features a benzene ring with several functional groups: a bromine atom, a fluorine atom, a nitro group, and a methyl group attached to the nitrogen atom of the aniline moiety. The molecular formula for this compound is C7H6BrFNO2C_7H_6BrFNO_2, with a molecular weight of approximately 234.02 g/mol. This specific arrangement of substituents contributes to its unique chemical properties and potential applications in various fields, including chemistry and biology .

  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of other substituents.
  • Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Oxidation Reactions: The methyl group can be oxidized under strong oxidizing conditions, potentially converting it into a carboxylic acid.

These reactions are crucial for modifying the compound for various synthetic applications.

The biological activity of 4-Bromo-2-fluoro-N-methyl-6-nitroaniline has been investigated in various studies. It has shown potential as an inhibitor in enzyme-catalyzed reactions, particularly those involving nitroreductases, which convert nitro groups into amines. This transformation can lead to the formation of reactive intermediates that may interact with cellular components, influencing processes such as cell signaling and metabolism. Additionally, compounds with similar structures have been explored for their antimicrobial and anticancer properties, suggesting that 4-Bromo-2-fluoro-N-methyl-6-nitroaniline may also exhibit significant biological effects.

The synthesis of 4-Bromo-2-fluoro-N-methyl-6-nitroaniline typically involves several steps:

  • Bromination: A bromine atom is introduced to the aromatic ring under controlled conditions.
  • Fluorination: A fluorine atom is added using fluorinating agents like potassium fluoride.
  • Nitration: The introduction of the nitro group is performed through nitration reactions.
  • Methylation: Finally, the methyl group is added to the nitrogen atom of the aniline structure.

Each step requires specific reagents and conditions to optimize yield and purity .

4-Bromo-2-fluoro-N-methyl-6-nitroaniline has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for its potential use in drug development due to its biological activity.
  • Dyes and Pigments: It may be utilized in the production of dyes and pigments owing to its vibrant color properties.

Studies on the interactions of 4-Bromo-2-fluoro-N-methyl-6-nitroaniline with various biological systems have revealed insights into its reactivity and potential effects on cellular processes. For instance, interactions with nitroreductases lead to significant biochemical transformations that could influence metabolic pathways and gene expression related to oxidative stress and apoptosis. These interactions highlight the compound's relevance in pharmacological research.

Several compounds share structural similarities with 4-Bromo-2-fluoro-N-methyl-6-nitroaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-nitroanilineC6H5BrN2O2C_6H_5BrN_2O_2Lacks fluorine; simpler structure
4-Bromo-2-fluoro-1-nitrobenzeneC7H5BrFNO2C_7H_5BrFNO_2Different positioning of nitro group
3-Bromo-5-fluoro-N-methyl-2-nitroanilineC7H7BrFNO2C_7H_7BrFNO_2Variation in substituent positions affecting reactivity
4-Fluoro-3-bromo-N-methyl-anilineC7H7BrFN2C_7H_7BrFN_2Different arrangement of bromine and fluorine

Uniqueness

The uniqueness of 4-Bromo-2-fluoro-N-methyl-6-nitroaniline lies in its specific combination of functional groups and their positions on the aromatic ring. This arrangement not only influences its chemical reactivity but also enhances its potential biological activity compared to similar compounds, making it a valuable candidate for further research and application in various fields .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.95967 g/mol

Monoisotopic Mass

247.95967 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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